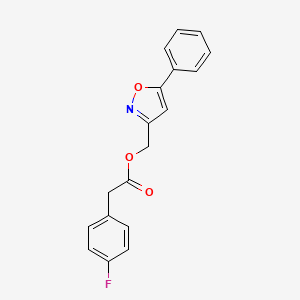

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a phenyl group, and a fluorophenyl acetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate typically involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 4-fluorophenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Analyse Des Réactions Chimiques

Ester Hydrolysis

Mechanism : The ester group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol.

Reagents & Conditions :

-

Acidic Hydrolysis : HCl (acid catalyst, aqueous medium)

-

Basic Hydrolysis : NaOH (aqueous solution, elevated temperature)

Products :

-

Acid : 2-(4-fluorophenyl)acetic acid

-

Alcohol : (5-Phenyl-1,2-oxazol-3-yl)methanol

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic | HCl, H₂O, heat | 2-(4-fluorophenyl)acetic acid |

| Basic | NaOH, H₂O, reflux | (5-Phenyl-1,2-oxazol-3-yl)methanol |

Oxidation of the Oxazole Ring

The oxazole ring is susceptible to oxidation, particularly under strong oxidizing conditions.

Reagents : Potassium permanganate (KMnO₄) in acidic medium.

Mechanism : Oxidation converts the oxazole ring into a carbonyl-containing structure, potentially forming a ketone or carboxylic acid derivative.

Products : Oxidized derivatives (exact structure depends on reaction severity).

Reduction Reactions

Reduction typically targets carbonyl groups or double bonds.

Reagents : Sodium borohydride (NaBH₄) in methanol.

Mechanism : Selective reduction of reactive carbonyl groups to alcohols.

Products : Reduced derivatives (e.g., diols if multiple carbonyls are present).

Substitution Reactions

The oxazole ring may undergo nucleophilic substitution, depending on the position of reactive sites.

Reagents : Base (e.g., NaOH) to activate nucleophilic attack .

Mechanism : Substitution at position 3 or adjacent sites due to electronic effects of the heteroatoms.

Products : Substituted oxazole derivatives (e.g., amines, alkyls).

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic | NaOH, solvent (e.g., DMF) | Substituted oxazole derivatives |

Transesterification

The ester group can undergo transesterification with other alcohols.

Reagents : Alcohol (R-OH), acid catalyst (e.g., H₂SO₄).

Mechanism : Exchange of the ester’s alkyl group with another alcohol.

Products : New ester derivatives (e.g., ethyl, methyl variants).

Coupling Reactions

The compound may participate in coupling reactions, such as amidation or acylation, depending on the presence of reactive groups.

Reagents : Carbodiimides (e.g., DCC), 4-dimethylaminopyridine (DMAP) .

Mechanism : Activation of carbonyl groups for nucleophilic attack.

Products : Amides, esters, or other coupled derivatives.

Key Reaction Trends and Considerations

-

Stability : Oxazole rings are generally stable under mild conditions but reactive under strong oxidizing/reducing agents.

-

Selectivity : Ester hydrolysis and substitution reactions are highly regioselective, favoring positions adjacent to electronegative atoms (N, O) .

-

Biological Implications : Oxazole derivatives often exhibit enzyme-binding potential, influencing their reactivity in biological systems .

Applications De Recherche Scientifique

Anticancer Properties

Research has demonstrated that oxazole derivatives exhibit promising anticancer activities. For instance, compounds structurally related to (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate have shown effectiveness against various cancer cell lines. A study highlighted that similar oxazole derivatives displayed significant cytotoxic effects against glioblastoma cells, suggesting that this class of compounds could be developed into effective anticancer agents .

Antimicrobial Effects

Oxazole derivatives are also noted for their antimicrobial properties. Studies indicate that compounds with oxazole moieties can inhibit the growth of various bacterial strains, including resistant strains. The presence of functional groups such as fluorine can enhance these antimicrobial effects, making this compound a candidate for further exploration in antimicrobial drug development .

Cancer Therapy

The unique structure of this compound allows it to interact with specific biological targets involved in tumor growth and proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting their metabolic pathways .

Anti-inflammatory Applications

Preliminary studies suggest that oxazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The modulation of inflammatory pathways by this compound is an area ripe for further investigation.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets in biological systems. The oxazole ring and fluorophenyl acetate moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- 1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane

Uniqueness

Compared to similar compounds, (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate stands out due to its unique combination of an oxazole ring and a fluorophenyl acetate moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

The compound (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate is an oxazole derivative that has garnered attention for its potential biological activities. Oxazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole ring may facilitate interactions with proteins involved in cell signaling and metabolic pathways. Specifically, compounds with similar structures have been shown to inhibit key enzymes and receptors associated with inflammation and cancer proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of oxazole derivatives against various bacterial strains. For example, compounds structurally related to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.025 mg/mL |

| Compound B | Escherichia coli | 0.019 mg/mL |

| Compound C | Bacillus subtilis | 0.030 mg/mL |

These findings suggest that the presence of halogen substituents and specific functional groups in the oxazole structure enhances the antimicrobial efficacy.

Antifungal Properties

In addition to antibacterial activity, oxazole derivatives have also been evaluated for their antifungal properties. The compound exhibited promising activity against common fungal pathogens.

Table 2: Antifungal Activity

| Compound | Target Fungus | MIC (mg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.0048 |

| Compound E | Aspergillus niger | 0.0098 |

Anticancer Potential

Research has indicated that oxazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: In Vitro Analysis

A study conducted on a series of oxazole derivatives found that one variant significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that modifications to the oxazole ring can lead to enhanced anticancer activity.

Propriétés

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c19-15-8-6-13(7-9-15)10-18(21)22-12-16-11-17(23-20-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXLDSWULGJGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.